
(2-Bromo-5-methoxypyridin-4-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-methoxypyridin-4-yl)hydrazine is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methoxypyridin-4-yl)hydrazine typically involves the reaction of 2-bromo-5-methoxypyridine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
C6H6BrNO+N2H4⋅H2O→C6H7BrN2O+H2O
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-5-methoxypyridin-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-Bromo-5-methoxypyridin-4-yl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-5-methoxypyridin-4-yl)hydrazine is not fully understood. it is believed to interact with biological molecules through its hydrazine moiety, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
5-Bromo-2-hydrazinopyridine: Similar structure but lacks the methoxy group.
2-Bromo-5-methoxypyridin-4-yl)boronic acid: Contains a boronic acid group instead of a hydrazine moiety.
Uniqueness: (2-Bromo-5-methoxypyridin-4-yl)hydrazine is unique due to the presence of both bromine and methoxy groups on the pyridine ring, which can influence its reactivity and biological activity. The hydrazine moiety also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H8BrN3O |
|---|---|
Poids moléculaire |
218.05 g/mol |
Nom IUPAC |
(2-bromo-5-methoxypyridin-4-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3O/c1-11-5-3-9-6(7)2-4(5)10-8/h2-3H,8H2,1H3,(H,9,10) |
Clé InChI |
SZFHCQSAMYRABW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C=C1NN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


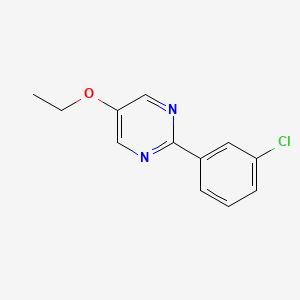

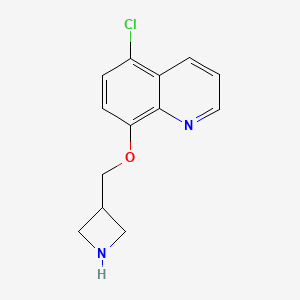
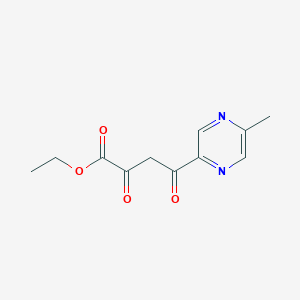
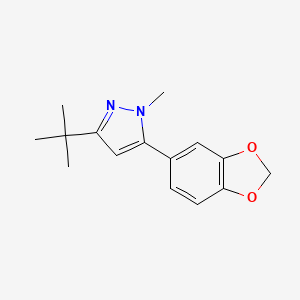
![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)
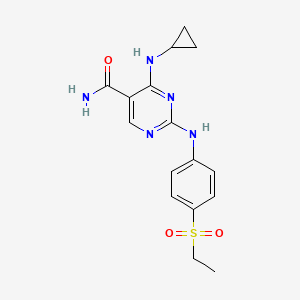
![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)
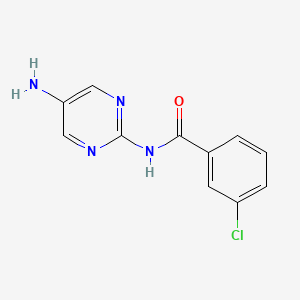
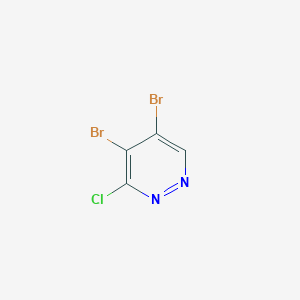
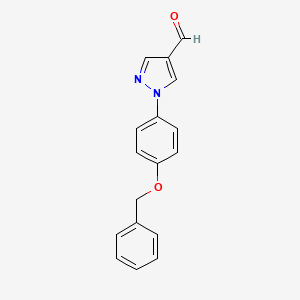
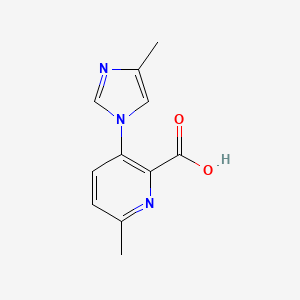

![2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)
